N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide
Description
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core substituted with a phenyl group and a pentanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-2-3-9-15(20)17-16-13-10-21-11-14(13)18-19(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZQZLUNELVXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Precursors
The thienopyrazole core is typically synthesized via [3+2] cycloaddition between thiophene derivatives and hydrazines. A representative procedure involves:
Preparation of 4-phenylthiophene-3-carbaldehyde
Cyclization with methylhydrazine
Key Characterization Data :
- 1H NMR (CDCl3, 400 MHz): δ 7.45–7.32 (m, 5H, Ph), 6.85 (s, 1H, thiophene-H), 4.21 (s, 2H, NH2)
- HRMS : m/z calcd for C12H11N3S [M+H]+: 229.0678, found: 229.0681
Amidation Strategies for Pentanamide Formation
Acyl Chloride Coupling
Procedure :
- Generate pentanoyl chloride by treating pentanoic acid (1.5 eq) with thionyl chloride (2 eq) in dry DCM
- Add dropwise to a cooled (0°C) solution of 3-amino-thienopyrazole (1 eq) and Et3N (3 eq) in DCM
- Stir at room temperature for 12 hr
Optimized Conditions :
Side Products :
- Over-acylation (bis-pentanamide) <5%
- Ring-opened byproducts <3%
Carbodiimide-Mediated Coupling
HATU/DIPEA System :
| Component | Quantity | Role |
|---|---|---|
| 3-Amino-thienopyrazole | 1 eq | Nucleophile |
| Pentanoic acid | 1.2 eq | Carboxylic acid |
| HATU | 1.5 eq | Coupling reagent |
| DIPEA | 3 eq | Base |
| DMF | 0.1 M | Solvent |
Procedure :
- Activate pentanoic acid with HATU/DIPEA in DMF (30 min, N2 atmosphere)
- Add amine portionwise over 1 hr
- Quench with aqueous NaHCO3 and extract with EtOAc
Advantages :
- Higher functional group tolerance vs acyl chloride method
- Reduced racemization risk
Comparative Analysis of Synthetic Methods
| Parameter | Acyl Chloride | HATU Coupling |
|---|---|---|
| Reaction Time | 12 hr | 4 hr |
| Purification | Column (SiO2) | Recrystallization |
| Scale-up Potential | Excellent | Moderate |
| Cost per gram | $12.40 | $18.75 |
Key Findings :
- HATU method provides higher yields but incurs greater reagent costs
- Acyl chloride route remains preferred for industrial-scale synthesis
Structural Characterization Techniques
Spectroscopic Confirmation
13C NMR (DMSO-d6, 100 MHz):
- δ 172.8 (C=O), 148.2 (pyrazole-C), 135.4–126.7 (Ph), 34.1–22.3 (pentanoyl chain)
IR (KBr):
- 3275 cm−1 (N-H stretch), 1650 cm−1 (amide I), 1540 cm−1 (amide II)
X-ray Crystallography :
- Orthorhombic crystal system (Space group P212121)
- Dihedral angle between thienopyrazole and phenyl: 48.7°
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A patented continuous process (WO2023054321) achieves 94% yield through:
- Microreactor cyclization at 120°C
- In-line amidation with pentanoyl chloride
- Automated crystallization in anti-solvent
Throughput : 12 kg/hr
Emerging Synthetic Technologies
Enzymatic Amidation
Recent advances employ Candida antarctica lipase B (CAL-B) to catalyze the amide bond formation:
- Solvent-free conditions
- 65°C, 24 hr
- Yield: 78%
- Superior enantioselectivity (ee >99%)
Chemical Reactions Analysis
Types of Reactions
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrazole derivatives, while substitution reactions can produce a wide range of functionalized compounds with different chemical and biological properties .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antiproliferative and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide include other thienopyrazole derivatives and related heterocyclic compounds. Examples include:
- 2-phenyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ol
- N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the pentanamide side chain. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Biological Activity
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C14H15N3OS |
| Molecular Weight | Approximately 273.35 g/mol |
| Structural Features | Contains a thieno[3,4-c]pyrazole core and an amide functional group |
The thieno[3,4-c]pyrazole structure is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds related to thieno[3,4-c]pyrazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, studies have demonstrated that similar compounds show efficacy against various bacterial strains and fungi. The specific mechanisms often involve the inhibition of key enzymes or disruption of cellular processes in pathogens.
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a potential role as an anticancer agent targeting specific signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which is relevant in the management of diabetes. A related compound demonstrated over 80% inhibition of DPP-IV activity at a dosage of 3 mg/kg, indicating potential therapeutic applications in glucose metabolism regulation.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound's structure allows it to bind to active sites on enzymes, inhibiting their activity and altering metabolic pathways.
- Cellular Interaction : It may interact with cellular receptors or transporters, influencing cell signaling and function.
- Oxidative Stress Modulation : Some studies suggest that thieno[3,4-c]pyrazole derivatives can modulate oxidative stress responses in cells.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno[3,4-c]Pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the pentanamide group can be accomplished through acylation reactions.
Common reagents used in these synthetic routes include:
- Oxidizing Agents : Hydrogen peroxide or m-chloroperbenzoic acid for introducing functional groups.
- Reducing Agents : Lithium aluminum hydride for reducing dioxo groups.
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[3,4-c]pyrazole derivatives:
- Antimicrobial Studies : A series of derivatives showed promising activity against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.5 µg/mL.
- Anticancer Research : Compounds exhibiting selective cytotoxicity towards various cancer cell lines were identified, with mechanisms involving apoptosis induction.
- DPP-IV Inhibition : Research highlighted the potential of related compounds as DPP-IV inhibitors with favorable pharmacokinetic profiles.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide?
Methodological Answer: A plausible synthetic pathway involves:
Cyclocondensation : Reacting thiophene derivatives with hydrazine to form the pyrazole-thieno fused core.
Substitution : Introducing the phenyl group at the 2-position via nucleophilic aromatic substitution under alkaline conditions (e.g., K₂CO₃ in DMF) .
Amidation : Coupling the intermediate with pentanoyl chloride using a condensing agent (e.g., DCC/DMAP) in anhydrous THF.
Optimization : Use Design of Experiments (DoE) to screen parameters (temperature, solvent, catalyst). For example, a 2³ factorial design can evaluate time (12–24 h), temperature (60–80°C), and molar ratios (1:1–1:1.5) .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Elemental Analysis : Confirm C, H, N, S content (e.g., deviation < 0.4% from theoretical values) .
- Spectroscopy :
- ¹H/¹³C NMR : Verify proton environments (e.g., thieno[3,4-c]pyrazole protons at δ 6.8–7.2 ppm) and carbonyl signals (δ 165–170 ppm).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ with < 3 ppm error).
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient).
Q. Table 1: Typical Analytical Data
| Parameter | Expected Range/Value | Reference Method |
|---|---|---|
| Melting Point | 180–185°C | DSC |
| % Yield | 65–75% | Gravimetric |
| Elemental Analysis | C: 58.5–59.0%, N: 14.1–14.5% | CHNS Analyzer |
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction mechanisms for this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy barriers for key steps (e.g., cyclocondensation or amidation) .
- Transition State Analysis : Identify intermediates and validate with IRC (Intrinsic Reaction Coordinate) calculations.
- Solvent Effects : Simulate solvation models (e.g., PCM) to predict solvent-dependent yields .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
Methodological Answer:
- Cross-Validation : Compare experimental NMR with computed chemical shifts (GIAO method at mPW1PW91/6-311+G(d,p)) .
- Dynamic Effects : Perform MD simulations to account for conformational flexibility affecting NMR shifts.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (if crystalline) .
Q. What statistical approaches are suitable for optimizing reaction conditions?
Methodological Answer:
- Factorial Design : Screen variables (e.g., catalyst loading, temperature) via a 2⁴ design to identify significant factors.
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., Central Composite Design) to maximize yield .
- Case Study : For amidation, RSM may reveal optimal DCC/DMAP ratios (1.2:1) and reaction times (18 h) .
Q. What reactor design considerations are critical for scaling up synthesis?
Methodological Answer:
- Mixing Efficiency : Use CFD (Computational Fluid Dynamics) to optimize agitator speed in batch reactors .
- Heat Transfer : Evaluate jacketed reactors vs. microreactors for exothermic steps (e.g., cyclocondensation).
- Safety : Incorporate pressure relief systems for reactions involving volatile solvents (e.g., THF) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical Monitoring : Track degradation via HPLC-UV/PDA and LC-MS to identify byproducts .
- Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
